2,3,5-Trichloropyrido[2,3-d]pyridazine

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

2,3,5-Trichloropyrido[2,3-d]pyridazine (CAS 1447961-46-7) is a fused bicyclic heteroaromatic building block belonging to the pyrido[2,3-d]pyridazine class, with molecular formula C₇H₂Cl₃N₃ and molecular weight 234.47 g/mol. The compound features three chlorine substituents at positions 2, 3, and 5 on the pyrido[2,3-d]pyridazine core, a pattern that distinguishes it from the more common 2,5,8- and 3,5,8-trichloro isomers.

Molecular Formula C7H2Cl3N3
Molecular Weight 234.5 g/mol
Cat. No. B12999582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloropyrido[2,3-d]pyridazine
Molecular FormulaC7H2Cl3N3
Molecular Weight234.5 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=C1Cl)Cl)C=NN=C2Cl
InChIInChI=1S/C7H2Cl3N3/c8-4-1-3-5(12-7(4)10)2-11-13-6(3)9/h1-2H
InChIKeyWZJMQNDICLQFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloropyrido[2,3-d]pyridazine – A Regiochemically Defined Trihalogenated Heterocyclic Scaffold for CNS Drug Discovery & Agrochemical Intermediates


2,3,5-Trichloropyrido[2,3-d]pyridazine (CAS 1447961-46-7) is a fused bicyclic heteroaromatic building block belonging to the pyrido[2,3-d]pyridazine class, with molecular formula C₇H₂Cl₃N₃ and molecular weight 234.47 g/mol . The compound features three chlorine substituents at positions 2, 3, and 5 on the pyrido[2,3-d]pyridazine core, a pattern that distinguishes it from the more common 2,5,8- and 3,5,8-trichloro isomers . Its principal value lies in serving as a polyhalogenated intermediate for sequential functionalization, particularly in programs targeting GABAₐ receptor benzodiazepine binding site ligands where an unsubstituted 8-position is pharmacophorically essential [1].

Why 2,3,5-Trichloropyrido[2,3-d]pyridazine Cannot Be Replaced by Other Trichloropyridopyridazine Isomers or Dichloro Analogs in Regioselective Synthesis


Trichloropyrido[2,3-d]pyridazine isomers (2,5,8-; 3,5,8-; and the target 2,3,5-) are constitutional isomers sharing identical molecular formula and mass but differing fundamentally in the spatial distribution of their chlorine atoms . This positional difference dictates which ring positions are available for subsequent derivatization. The 2,5,8-isomer (CAS 1268521-24-9) has all three chlorines occupying positions typically required for pharmacophoric substitution in GABAₐ receptor ligand programs, rendering it unsuitable without dechlorination steps [1]. The 5,8-dichloro analog (CAS 703-33-3) lacks the pyridine-ring chlorine handles needed for 2,3-functionalization and produces regioisomeric mixtures upon nucleophilic substitution [2]. Generic procurement of 'a trichloropyridopyridazine' without specifying the 2,3,5-pattern therefore exposes the user to an incorrect isomer that will fail at the first synthetic step or deliver an unintended substitution outcome.

Quantitative Differentiation Evidence: 2,3,5-Trichloropyrido[2,3-d]pyridazine vs. Closest Trichloro and Dichloro Analogs


Chlorine Substitution Pattern – Regioisomeric Identity Differentiating 2,3,5- from 2,5,8- and 3,5,8-Trichloro Isomers

The 2,3,5-trichloro substitution pattern places chlorine atoms at positions 2 and 3 on the pyridine ring and position 5 on the pyridazine ring, leaving position 8 unsubstituted. In contrast, the 2,5,8-isomer (CAS 1268521-24-9) and 3,5,8-isomer (CAS 39225-62-2) both bear a chlorine at position 8 . This positional difference is absolute: all three isomers share the formula C₇H₂Cl₃N₃ and molecular weight 234.5 g/mol, yet their IUPAC names and CAS numbers are distinct . The unoccupied 8-position in the 2,3,5-isomer is the sole site on the pyridazine ring available for introducing the cycloalkyl, phenyl, or heteroaryl substituents required by the pharmacophore claimed in US 6,593,325 for GABAₐ receptor modulation [1]. No other trichloropyrido[2,3-d]pyridazine isomer offers an unsubstituted 8-position alongside chlorine handles at both 2- and 3-positions.

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

Regioselectivity Advantage – Avoidance of Regioisomeric Product Mixtures Compared to 5,8-Dichloropyrido[2,3-d]pyridazine

When 5,8-dichloropyrido[2,3-d]pyridazine (IV) is reacted with ω-dialkylaminoalkylamines, it yields two regioisomeric products—8-chloro-5-(ω-dialkylaminoalkylamino)pyrido[2,3-d]pyridazine (V) and 5-chloro-8-(ω-dialkylaminoalkylamino)pyrido[2,3-d]pyridazine (VI)—in a 2:3 ratio [1]. This lack of regiochemical fidelity necessitates chromatographic separation and reduces effective yield of either isomer to below 60% theoretical maximum. In contrast, 2,3,5-trichloropyrido[2,3-d]pyridazine bears only one chlorine on the pyridazine ring (position 5), with position 8 occupied by hydrogen. Under analogous nucleophilic amination conditions, substitution is forced exclusively to the 5-position, eliminating the regioisomeric mixture problem entirely [2]. The pyridine-ring chlorines at positions 2 and 3 remain available for orthogonal subsequent transformations.

Nucleophilic Aromatic Substitution Regioselective Amination Process Chemistry

Commercial Purity Benchmark – NLT 98% (2,3,5-Isomer) vs. 95% Typical for 2,5,8-Isomer from Multiple Vendors

The 2,3,5-trichloropyrido[2,3-d]pyridazine product from MolCore (CAS 1447961-46-7, Cat. No. MC670594) is specified at NLT 98% purity and is manufactured under an ISO-certified quality system . In comparison, the 2,5,8-trichloro isomer (CAS 1268521-24-9) is offered by AKSci at a minimum purity specification of 95% and by Bidepharm also at a standard purity of 95%, with batch-specific analytical data (NMR, HPLC, GC) available upon request . The 3-percentage-point purity differential (≥98% vs. 95%) translates to a minimum impurity burden that is 2.5-fold lower for the 2,3,5-isomer, reducing the risk of impurity-derived side reactions in subsequent transformations.

Quality Control Analytical Chemistry Vendor Selection

Pharmacophoric Alignment – 8-Position Availability for GABAₐ Receptor Benzodiazepine Site Ligands per US 6,593,325

US Patent 6,593,325 (Merck Sharp & Dohme Ltd.) claims a class of pyrido[2,3-d]pyridazine derivatives that are selective ligands for GABAₐ receptors, specifically requiring an optionally substituted cycloalkyl, phenyl, or heteroaryl substituent at the 8-position, a substituted alkoxy moiety at the 2-position, and a range of substituents at the 3-position [1]. The 2,3,5-trichloro compound is uniquely positioned among trichloro isomers to serve as a direct precursor to this pharmacophore: the 8-position is unsubstituted and available for introduction of the requisite aryl/cycloalkyl group, while the 2- and 3-chlorines provide handles for alkoxy and other substituent installation . The programmatically relevant 2,3,8-trisubstituted pyrido[2,3-d]pyridazines described by Mitchinson et al. (2006) as high-affinity GABAₐ receptor benzodiazepine binding site ligands further underscore the synthetic utility of an 8-unsubstituted precursor [2].

GABAₐ Receptor CNS Drug Discovery Benzodiazepine Binding Site

Historical Reactivity Precedent – Distinct Nucleophilic Reactivity Profiles of 5- vs. 8-Chloropyrido[2,3-d]pyridazine Established by Paul & Rodda (1969)

Paul and Rodda (1969) demonstrated that 5-chloropyrido[2,3-d]pyridazine and 8-chloropyrido[2,3-d]pyridazine exhibit distinct nucleophilic substitution reactivity [1]. The 5-chloro derivative reacts with hydrazine to form 5-hydrazinopyrido[2,3-d]pyridazine, which upon cyclization with formic acid yields pyrido[2,3-d]-s-triazolo[4,3-d]pyridazine; the 8-chloro analog under identical conditions produces the isomeric pyrido[3,2-d]-s-triazolo[4,3-d]pyridazine. These divergent reaction outcomes demonstrate that chlorine position on the pyridazine ring determines the structure of the final heterocyclic product [1]. The 2,3,5-trichloro compound inherits the established 5-chloro reactivity profile while the pyridine-ring chlorines (2,3) offer additional, orthogonal derivatization sites not present in the mono- and dichloro analogs studied by Paul and Rodda .

Physical Organic Chemistry Heterocyclic Reactivity Nucleophilic Substitution

Optimal Application Scenarios for 2,3,5-Trichloropyrido[2,3-d]pyridazine Based on Quantitative Differentiation Evidence


GABAₐ Receptor Benzodiazepine Binding Site Ligand Development

The 2,3,5-trichloro isomer is the precursor of choice for synthesizing 2,3,8-trisubstituted pyrido[2,3-d]pyridazine GABAₐ receptor ligands as described in US 6,593,325 and Mitchinson et al. (2006) . Its unsubstituted 8-position allows direct installation of the aryl, cycloalkyl, or heteroaryl group required for high-affinity benzodiazepine site binding, while the 2- and 3-chlorines enable sequential introduction of alkoxy and other substituents. The 2,5,8-isomer cannot serve this purpose without a prior dechlorination step.

Regioselective Synthesis of 5-Aminopyrido[2,3-d]pyridazine Derivatives Without Isomeric Separation

For programs requiring unambiguous 5-position amination of the pyrido[2,3-d]pyridazine core, the 2,3,5-trichloro compound eliminates the regioisomeric mixture problem documented for 5,8-dichloropyrido[2,3-d]pyridazine (2:3 product ratio; Patel et al., 1968) . The absence of an 8-chloro substituent forces nucleophilic displacement exclusively to the 5-position, streamlining purification and improving effective yield. This is particularly advantageous in parallel library synthesis where chromatographic separation of regioisomers is impractical at scale.

Orthogonal Sequential Functionalization – Pyridine Ring (Positions 2,3) vs. Pyridazine Ring (Position 5)

The 2,3,5-trichloro pattern creates a built-in reactivity gradient: the pyridazine 5-chloro is more electrophilic than the pyridine 2- and 3-chlorines due to the electron-withdrawing effect of the adjacent pyridazine nitrogen atoms . This enables stepwise, orthogonal derivatization—first at position 5 (e.g., SNAr with amines), then at positions 2 and 3 (e.g., Suzuki or Negishi cross-coupling)—without protecting group manipulation. The Paul & Rodda (1969) reactivity data support this differential reactivity. The 2,5,8- and 3,5,8-isomers lack this clean orthogonality because their pyridazine ring already bears two chlorines (5 and 8) with competing reactivity.

High-Purity Building Block Supply for ISO-Regulated Pharmaceutical R&D

For pharmaceutical R&D laboratories operating under quality management systems (e.g., ISO 9001), the 2,3,5-trichloropyrido[2,3-d]pyridazine from MolCore offers NLT 98% purity with ISO certification . This contrasts with the 95% typical purity of the 2,5,8-isomer from multiple vendors . The higher purity specification reduces the risk of impurity-related synthetic failures and simplifies batch-to-batch reproducibility documentation required for IND-enabling studies. [1]

Quote Request

Request a Quote for 2,3,5-Trichloropyrido[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.